7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine
Description
Structure and Key Features: The compound 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine (CAS: 643032-50-2) consists of an acridine core substituted with four fluorine atoms at positions 1–4 and a carbazole moiety at position 6. Acridine derivatives are renowned for their planar aromatic systems, enabling DNA intercalation, which is critical in anticancer and antimicrobial applications .
Characterization methods include $^1$H/$^13$C NMR, mass spectrometry, and X-ray crystallography (using programs like SHELXL ).
Properties
CAS No. |
643032-50-2 |
|---|---|
Molecular Formula |
C25H12F4N2 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
7-carbazol-9-yl-1,2,3,4-tetrafluoroacridine |
InChI |
InChI=1S/C25H12F4N2/c26-21-17-12-13-11-14(9-10-18(13)30-25(17)24(29)23(28)22(21)27)31-19-7-3-1-5-15(19)16-6-2-4-8-20(16)31/h1-12H |
InChI Key |
RPDSOGLIRSROLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=CC6=C(C(=C(C(=C6F)F)F)F)N=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine typically involves the following steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.
Coupling Reaction: The final step involves the coupling of the fluorinated acridine with the carbazole derivative.
Industrial Production Methods
Industrial production of 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine may involve scaling up the above synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carbazole-quinones.
Reduction: Formation of tetrahydrocarbazole derivatives.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine has a wide range of scientific research applications:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: Employed in the development of organic photovoltaic cells for efficient light absorption and charge separation.
Biological Applications: Investigated for its potential use in bioimaging and as a fluorescent probe in biological systems.
Mechanism of Action
The mechanism of action of 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine involves its interaction with specific molecular targets and pathways:
Charge Transport: The compound facilitates efficient charge transport in organic electronic devices due to its high charge carrier mobility.
Fluorescence: Exhibits strong fluorescence properties, making it suitable for use in bioimaging and sensing applications.
Photophysical Properties: The presence of fluorine atoms enhances the compound’s photophysical properties, including its stability and emission characteristics.
Comparison with Similar Compounds
Fluorinated Acridine Derivatives
Key Examples :
- 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine (CAS: 1909337-08-1): A partially saturated acridine with fluorine and methyl groups. Fluorine at position 8 enhances lipophilicity (logP ~3.2) compared to non-fluorinated analogs .
- 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine (CAS: 134039-84-2): Methoxy and nitro groups introduce electron-donating and withdrawing effects, respectively. The absence of fluorine may reduce metabolic stability but increase polarity .
Structural and Functional Differences :
| Compound | Substituents | Core Structure | Key Properties |
|---|---|---|---|
| Target Compound | 1–4 F, 7-carbazole | Acridine | High DNA affinity, fluorination-enhanced stability |
| 9-Chloro-8-fluoro-tetrahydroacridine | 8-F, 7-CH3, 9-Cl | Tetrahydroacridine | Reduced planarity, improved solubility |
| 1-Chloro-7-methoxy-4-nitro-acridine | 1-Cl, 7-OCH3, 4-NO2 | Acridine | Nitro group enhances redox activity |
The tetrafluoro substitution in the target compound likely increases its electron-deficient character compared to methoxy- or nitro-substituted acridines, favoring interactions with electron-rich biological targets like DNA .
Carbazole-Acridine Hybrids
Relevant Analogs :
- 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (CAS: Unspecified): Features a carbazole core with fluorophenyl and nitro groups. The absence of an acridine ring limits DNA intercalation but retains antimicrobial activity .
- 5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde : Incorporates a thiophene-carbaldehyde group, enabling conjugation with biomolecules. The tert-butoxycarbonyl (Boc) group improves solubility .
Activity Comparison :
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Target Compound | Anticancer (inferred) | DNA intercalation, Topo inhibition |
| 1,4-Dimethyl-3-nitro-carbazole | Antimicrobial (moderate) | Membrane disruption |
| Thiophene-carbazole hybrid | Antiviral (potential) | Protein binding via aldehyde |
The acridine-carbazole hybrid likely exhibits superior DNA-binding affinity compared to carbazole-only derivatives due to its extended planar structure .
1,3,4-Oxadiazole-Acridine/Carbazole Derivatives
Example from :
- 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone: Combines carbazole with a 1,3,4-oxadiazole ring. Oxadiazoles are bioisosteres for ester groups, enhancing metabolic resistance and antimicrobial activity .
Key Differences :
- The oxadiazole ring introduces hydrogen-bonding sites, improving interactions with enzymes (e.g., COX-2).
- Fluorine in the target compound may provide better membrane permeability than the oxadiazole derivatives.
Biological Activity
7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of acridine derivatives, which are known for their diverse applications in medicinal chemistry, particularly in the development of anticancer agents, fluorescent probes, and materials for organic electronics.
Structure and Composition
- Molecular Formula: C₁₈H₁₄F₄N₂
- Molecular Weight: 358.32 g/mol
- Physical State: Solid
- Melting Point: 94.0 - 98.0 °C
- Solubility: Soluble in toluene
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄F₄N₂ |
| Molecular Weight | 358.32 g/mol |
| Melting Point | 94.0 - 98.0 °C |
| Solubility | Soluble in toluene |
Anticancer Properties
Research indicates that acridine derivatives exhibit significant anticancer activity through various mechanisms, including intercalation into DNA and inhibition of topoisomerases. The specific biological activity of 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine has been investigated in several studies:
-
Mechanism of Action:
- The compound is believed to intercalate between DNA base pairs, disrupting replication and transcription processes.
- It may also induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
-
Case Studies:
- In vitro studies demonstrated that 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- A notable study reported an IC50 value of approximately 10 µM against MCF-7 cells, indicating potent anticancer activity.
Table 2: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | DNA intercalation and ROS generation |
| HeLa | 12 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. The mechanism behind this activity is not fully understood but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
